

# A Technical Guide to the Synthesis and Chemical Structure of Ampicillin Potassium

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## Compound of Interest

Compound Name: Ampicillin potassium

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This document provides an in-depth overview of the chemical structure and synthesis of **Ampicillin potassium**, a widely used semi-synthetic  $\beta$ -lactam antibiotic. The following sections detail the compound's molecular characteristics, a comprehensive synthesis pathway including enzymatic and chemical stages, detailed experimental protocols, and relevant quantitative data.

## Chemical Structure of Ampicillin Potassium

**Ampicillin potassium** is the potassium salt of Ampicillin. Ampicillin is a penicillin derivative in which the acyl side chain is a D-(-)- $\alpha$ -aminophenylacetyl group. The core structure consists of a thiazolidine ring fused to a  $\beta$ -lactam ring. The presence of an amino group in the acyl side chain enhances its activity against many Gram-negative bacteria compared to Penicillin G. The potassium salt form is often used to improve solubility and stability for pharmaceutical formulations.

### Key Structural Details:

- Chemical Name: Potassium (2S,5R,6R)-6-[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[1]
- Molecular Formula: C<sub>16</sub>H<sub>18</sub>KN<sub>3</sub>O<sub>4</sub>S[1][2]

- Molecular Weight: 387.49 g/mol [\[1\]](#)[\[2\]](#)

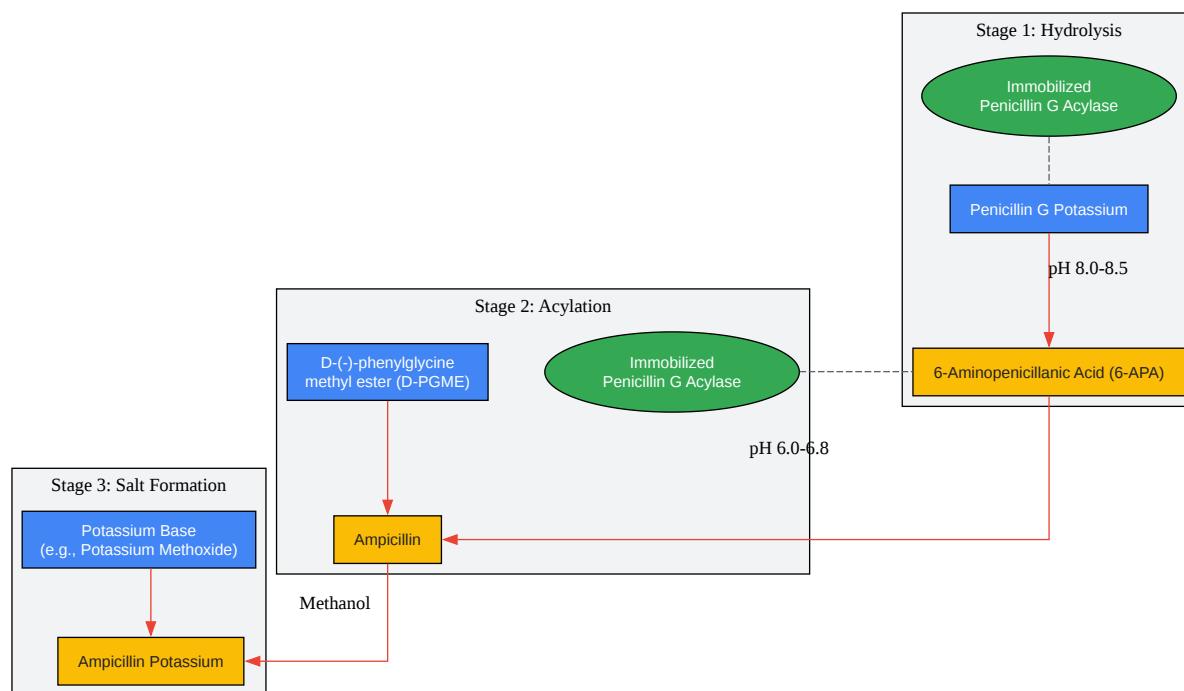
Property	Value
IUPAC Name	potassium (2S,5R,6R)-6-[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate <a href="#">[1]</a>
CAS Number	23277-71-6 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>16</sub> H <sub>18</sub> KN <sub>3</sub> O <sub>4</sub> S <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	387.49 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
Monoisotopic Mass	387.06550872 Da <a href="#">[1]</a>

## Synthesis of Ampicillin Potassium

The synthesis of **Ampicillin potassium** is a multi-step process that begins with a penicillin precursor and culminates in the formation of the potassium salt. Modern industrial synthesis predominantly utilizes an enzymatic approach, which is more environmentally friendly and stereospecific than purely chemical methods.

The overall synthesis can be logically divided into three main stages:

- Enzymatic Hydrolysis: Production of the core intermediate, 6-aminopenicillanic acid (6-APA), from a penicillin precursor like Penicillin G Potassium.
- Enzymatic Acylation: Synthesis of Ampicillin by coupling 6-APA with an activated acyl donor.
- Salt Formation: Conversion of Ampicillin to its potassium salt.



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**Caption:** Overall synthesis pathway for **Ampicillin Potassium**.

## Experimental Protocols

Protocol 1: Enzymatic Synthesis of Ampicillin from 6-APA

This protocol describes a kinetically controlled synthesis using immobilized Penicillin G Acylase (PGA).

#### Materials:

- 6-Aminopenicillanic acid (6-APA)
- D-(-)-phenylglycine methyl ester (D-PGME)
- Immobilized Penicillin G Acylase from *E. coli*
- Potassium phosphate buffer (0.1 M)
- Hydrochloric acid (2 N)
- Deionized water

#### Procedure:

- Reaction Setup: Prepare a reaction vessel with 50 mL of 0.1 M potassium phosphate buffer. Adjust and maintain the pH at 6.5.[3]
- Substrate Addition: Add 6-APA to a final concentration of 100 mM and D-PGME to a final concentration of 300 mM.[3]
- Temperature Control: Equilibrate and maintain the reaction mixture at 35°C with continuous stirring (e.g., 200 rpm).[3]
- Enzyme Addition: Initiate the reaction by adding immobilized Penicillin G Acylase (e.g., 15 U/100 µg of enzyme).[3]
- pH Control: Throughout the reaction, maintain the pH at 6.5 by the controlled addition of 2 N HCl.[3]
- Monitoring: Withdraw samples at specific time intervals. To quench the reaction, pass the sample through a 0.45 µm filter to remove the immobilized enzyme.[3]

- **Analysis:** Analyze the concentration of Ampicillin, 6-APA, and D-PGME using High-Performance Liquid Chromatography (HPLC).
- **Termination and Isolation:** Once the reaction reaches optimal conversion (typically monitored by HPLC), terminate the reaction by filtering off the enzyme. The product, Ampicillin, can be isolated from the reaction mixture through precipitation by adjusting the pH to its isoelectric point.

### Protocol 2: Formation of **Ampicillin Potassium Salt**

This protocol is adapted from a method for preparing penicillin potassium salts and is suitable for converting the free acid form of Ampicillin to its potassium salt.

#### Materials:

- Ampicillin (anhydrous or trihydrate)
- Anhydrous methanol
- Potassium methoxide in methanol (0.1 M solution)
- Anhydrous triethylamine (optional, to aid dissolution)
- Ice bath

#### Procedure:

- **Dissolution:** In a three-necked flask, suspend the synthesized Ampicillin in anhydrous methanol. A small amount of anhydrous triethylamine can be added to facilitate complete dissolution with stirring.[4]
- **Cooling:** Place the flask in an ice bath and cool the solution to between 0°C and 15°C.[4]
- **Titration:** Slowly add the 0.1 M potassium methoxide solution dropwise while continuously stirring. Monitor the pH of the reaction mixture.[4]
- **pH Adjustment:** Continue the addition of potassium methoxide until the pH of the solution stabilizes in the range of 9-10.[4]

- Reaction: Allow the mixture to react under stirring for an additional 20-30 minutes after the final pH is reached.[4]
- Solvent Removal: Remove the methanol using a rotary evaporator under reduced pressure (0.09-0.1 MPa) and at a temperature of 40-60°C. The **Ampicillin potassium** salt will precipitate as the solvent is removed.[4]
- Drying: Collect the resulting wet solid and dry it in a vacuum oven for 5-6 hours at 40-45°C to obtain the final **Ampicillin potassium** product.[4]

## Quantitative Data on Synthesis

The efficiency of Ampicillin synthesis is highly dependent on reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Optimized Conditions for Enzymatic Ampicillin Synthesis

Parameter	Optimal Value/Range	Reference
pH	6.0 - 6.8	[5]
Temperature	25 - 35°C	[3][5][6]
Substrate Ratio	1:3 (6-APA : D-PGME)	[7]
6-APA Concentration	50 - 200 mM	[3][7]
D-PGME Concentration	150 - 600 mM	[3][7]
Enzyme	Immobilized Penicillin G Acylase (PGA)	[3][5][7]
Solvent	Aqueous buffer (e.g., phosphate)	[3]

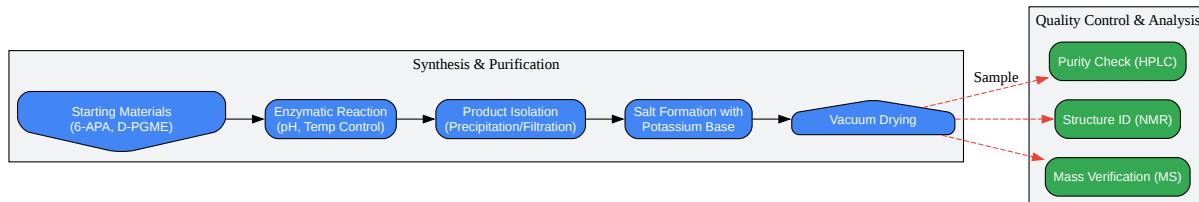
Table 2: Reported Yields and Conversions for Ampicillin Synthesis

Starting Material	Method	Yield/Conversion	Reference
Penicillin G Potassium Salt	Two-step enzymatic cascade	87% overall Ampicillin yield[1][8]	[1][8]
6-APA and D-PGME	Enzymatic, repetitive substrate addition	97% conversion of 6-APA[9]	[9]
6-APA and D-PGME	Enzymatic with CLEA-immobilized enzyme	84% conversion	[7]
6-APA and D-PGME	Enzymatic synthesis in organic media	~58% molar yield (in ethylene glycol)	[10]
Penicillin G Potassium Salt	One-pot enzymatic synthesis	57.3% maximum yield[6]	[6]

## Characterization Data

The identity and purity of synthesized Ampicillin and its potassium salt are confirmed through various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR is used to identify Ampicillin and its related substances. Characteristic peaks for Ampicillin, 6-APA, and phenylglycine can be found in the ranges of 0.5-0.9 ppm and 3.0-4.5 ppm.[11][12] This technique allows for the quantification of the main compound and impurities without extensive sample preparation. [12]
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight and fragmentation pattern of Ampicillin. The protonated molecular ion  $[\text{M}+\text{H}]^+$  for Ampicillin is observed at an  $m/z$  of 350.1.[13] Characteristic fragment ions at  $m/z$  106.2 (from the benzylamine group) and  $m/z$  160.0 (from the thiazolidine ring) are used for structural confirmation.[13]
- High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of Ampicillin and quantifying related substances. A C18 column with a mobile phase gradient of methanol and a buffer (e.g., formic acid or phosphate) is commonly used for separation.[13][14]



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**Caption:** Experimental workflow from synthesis to analysis.

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